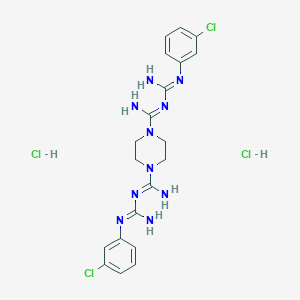![molecular formula C44H77NO8 B028574 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione CAS No. 100858-16-0](/img/structure/B28574.png)
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione, also known as AT-1, is a bioactive peptide that has been extensively researched for its potential therapeutic applications. This peptide is a derivative of angiotensin II, which is a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. AT-1 has been shown to have a range of physiological effects and has the potential to be used in the treatment of various diseases.
Wirkmechanismus
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione acts by binding to the angiotensin II type 1 receptor (AT1R), which is found on the surface of cells in various tissues throughout the body. This binding triggers a cascade of signaling events that ultimately lead to the physiological effects of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione. The precise mechanism of action of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is complex and is still being studied.
Biochemische Und Physiologische Effekte
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has a range of biochemical and physiological effects. It has been shown to regulate blood pressure by constricting blood vessels and increasing the production of aldosterone, a hormone that promotes sodium retention and potassium excretion. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione also modulates the immune system by promoting the production of cytokines and chemokines, which are involved in the inflammatory response. Additionally, 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to promote wound healing by stimulating the proliferation and migration of cells involved in the healing process.
Vorteile Und Einschränkungen Für Laborexperimente
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has several advantages for use in lab experiments. It is a well-characterized peptide with a known structure and mechanism of action. It is also stable and can be easily synthesized using SPPS techniques. However, there are some limitations to its use in lab experiments. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be difficult to work with due to its hydrophobic nature, and it may require specialized equipment and expertise to handle. Additionally, the effects of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be complex and may require careful experimental design and analysis.
Zukünftige Richtungen
There are several future directions for research on 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione. One area of interest is the potential use of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the treatment of cancer. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to have anti-tumor effects in vitro and in vivo, and further research is needed to explore its potential as a cancer therapy. Another area of interest is the role of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the immune system. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been shown to modulate the immune response, and further research is needed to understand the underlying mechanisms and potential therapeutic applications. Additionally, there is interest in exploring the potential of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione in the treatment of cardiovascular disease, diabetes, and other conditions. Overall, 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is a promising bioactive peptide with a range of potential therapeutic applications, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide chain is then cleaved from the support and purified to obtain the final product. The synthesis of 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione is a complex process that requires expertise in peptide chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a range of physiological effects, including the regulation of blood pressure, the modulation of the immune system, and the promotion of wound healing. 18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione has also been investigated for its potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Eigenschaften
CAS-Nummer |
100858-16-0 |
|---|---|
Produktname |
18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione |
Molekularformel |
C44H77NO8 |
Molekulargewicht |
748.1 g/mol |
IUPAC-Name |
18-[2-amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione |
InChI |
InChI=1S/C44H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-38(47)42(51)44(53,41(50)36(45)34-35-30-29-33-37(46)40(35)49)43(52)39(48)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33,36,42-43,46,49,51-53H,3-28,31-32,34,45H2,1-2H3 |
InChI-Schlüssel |
PUNPEYYZOCUOKR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)(C(=O)C(CC1=C(C(=CC=C1)O)O)N)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)(C(=O)C(CC1=C(C(=CC=C1)O)O)N)O)O |
Synonyme |
1,3-DADPPT 1,3-dihexadecanoyl-2-(2-amino-3-(3,4-dihydroxyphenyl)propanoyl)propane-1,2,3-triol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)
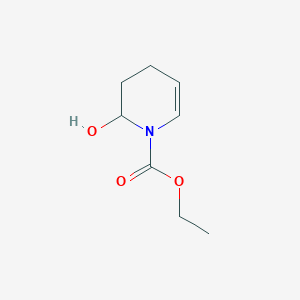
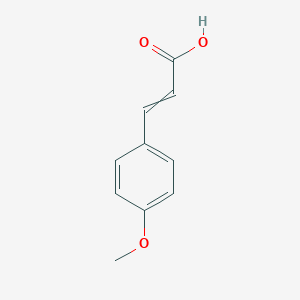
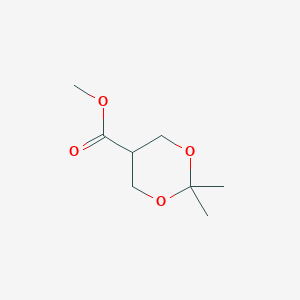
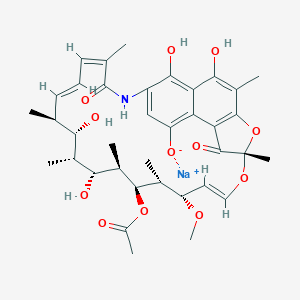
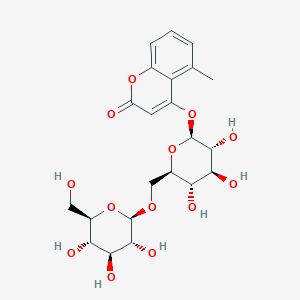
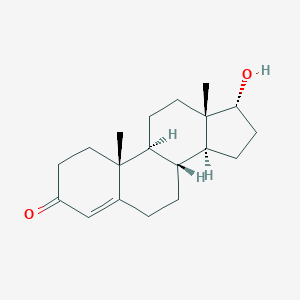
![Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]-](/img/structure/B28519.png)
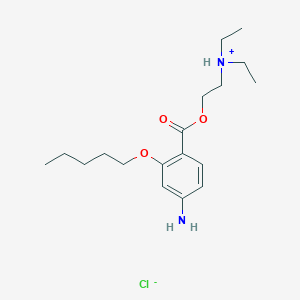
![2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B28527.png)
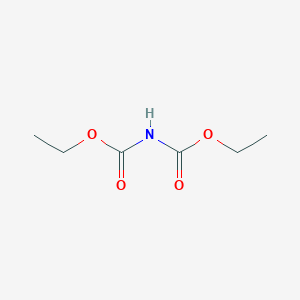
![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)
